molecular formula C23H25N4O9P B1191594 BMS-690154

BMS-690154

Cat. No.: B1191594
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-690154 is referenced in a patent application (CN 114478790 A) as part of an antibody-drug conjugate (ADC) targeting PD-1 and TIM-3, immune checkpoint proteins involved in cancer immunotherapy .

Properties

Molecular Formula

C23H25N4O9P

Appearance

Solid powder

Synonyms

BMS690154; NONE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The patent groups BMS-690154 with compounds that have established roles in oncology.

Table 1: Compounds Listed in Patent CN 114478790 A
Compound Name Known Targets/Indications (External Context)* Role in ADC (Patent Context)
This compound Not specified in evidence Likely cytotoxic payload
ENMD-2076 Aurora kinase, VEGF receptors Kinase inhibitor payload
PCI-32765 (Ibrutinib) BTK inhibitor (hematologic cancers) Kinase inhibitor payload
AC220 (Quizartinib) FLT3 inhibitor (AML) Kinase inhibitor payload
BMS-777607 MET/RON kinase inhibitor (solid tumors) Kinase inhibitor payload

*Note: Targets/indications are inferred from external literature, as the provided evidence lacks specific data.

Key Observations

Therapeutic Role :

  • This compound is positioned as a cytotoxic component in an ADC targeting PD-1/TIM-3, similar to how ENMD-2076 or BMS-777607 are used in other ADCs .
  • Unlike PCI-32765 (ibrutinib), which directly inhibits BTK in B-cell malignancies, this compound’s mechanism remains unspecified in the evidence.

Target Specificity :

  • The patent emphasizes PD-1/TIM-3 dual targeting, a strategy distinct from single-target agents like AC220 (FLT3-specific) or PCI-32765 (BTK-specific). This could imply broader immune modulation for this compound-based therapies .

Clinical Development: No data on this compound’s efficacy, toxicity, or pharmacokinetics are provided in the evidence. In contrast, compounds like ibrutinib (PCI-32765) and quizartinib (AC220) have well-documented clinical profiles.

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